1-(3-chloropropyl)-N4-acetylcytosine
Beschreibung
Eigenschaften
Molekularformel |
C9H12ClN3O2 |
|---|---|
Molekulargewicht |
229.66 g/mol |
IUPAC-Name |
N-[1-(3-chloropropyl)-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C9H12ClN3O2/c1-7(14)11-8-3-6-13(5-2-4-10)9(15)12-8/h3,6H,2,4-5H2,1H3,(H,11,12,14,15) |
InChI-Schlüssel |
SANIMCUBDSVBCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC(=O)N(C=C1)CCCCl |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
1-(3-chloropropyl)-N4-acetylcytosine is being investigated as a lead compound in the development of novel pharmaceuticals. Its structure suggests potential interactions with biological targets, making it a candidate for drug design aimed at treating various diseases.
Case Studies
Several studies have been conducted to evaluate the efficacy of 1-(3-chloropropyl)-N4-acetylcytosine in vivo and in vitro:
In Vivo Tumor Models
- Study Design : In xenograft models using A549 lung cancer cells, the compound was administered to assess its impact on tumor growth.
- Findings : The administration resulted in a significant reduction in tumor volume compared to control groups, indicating its potential as an antitumor agent.
Synergistic Effects with Chemotherapy
- Combination Therapy : When combined with traditional chemotherapeutics like cisplatin, 1-(3-chloropropyl)-N4-acetylcytosine exhibited synergistic effects, enhancing overall antitumor efficacy. This suggests it could be used as an adjunct therapy in cancer treatment.
The biological activities of 1-(3-chloropropyl)-N4-acetylcytosine have been summarized as follows:
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Properties of Selected 3-Chloropropyl Derivatives
Key Observations :
- Substituent Position : The N1 substitution in 1-(3-chloropropyl)-N4-acetylcytosine contrasts with carborane derivatives (C-substituted) and benzimidazolone derivatives (N-substituted) . Positional differences influence steric effects and reactivity.
- Steric and Electronic Effects : In carboranes, increasing 3-chloropropyl substituents elongate the cage C–C bond (1.628 Å to 1.672 Å) due to steric strain . Similarly, the acetyl group in the target compound may hinder rotational freedom or intermolecular interactions.
- Synthesis: Alkylation with 3-chloropropyl reagents is a common strategy. For example, benzimidazolone derivatives use KI catalysis in DMF/4-methyl-2-pentanone at elevated temperatures , while imidazole derivatives employ similar conditions without catalysts .
Reactivity and Functionalization
- Nucleophilic Displacement : The 3-chloropropyl group facilitates nucleophilic substitution reactions. For instance, 4-(3-chloropropyl)morpholine reacts with amines to form quaternary ammonium compounds . The target compound’s chloroalkyl chain may enable similar derivatization.
Pharmacological and Regulatory Considerations
- Bioactivity : Piperazine derivatives like CPCPP (1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine) are regulated under drug laws due to psychoactive properties . While cytosine derivatives are less likely to exhibit such effects, the acetyl group may confer metabolic stability for therapeutic use.
- Toxicity : Chloropropyl groups in controlled substances (e.g., CPCPP) highlight the need for rigorous toxicity profiling in structurally related compounds .
Vorbereitungsmethoden
N4-Acetylation of Cytosine
The foundational step in synthesizing 1-(3-chloropropyl)-N4-acetylcytosine involves the acetylation of cytosine at the N4 position. A method adapted from the preparation of N4-acetylcytidine employs acetic anhydride (diacetyl oxide) in dimethylformamide (DMF) as the solvent. Cytosine (1 equiv.) is suspended in DMF (8–12 mL/g cytosine), followed by the dropwise addition of acetic anhydride (0.3–0.5 mL/g cytosine) under continuous stirring at 20–25°C for 22–26 hours. The reaction’s completion is confirmed by thin-layer chromatography (TLC), and the product is isolated via vacuum evaporation, yielding N4-acetylcytosine as a hygroscopic solid. This step achieves yields of 50–60% with purity exceeding 98% after anion-exchange resin purification.
Key considerations include:
-
Solvent selection : DMF facilitates solubility of cytosine and suppresses side reactions.
-
Stoichiometry : A 2:1 molar ratio of acetic anhydride to cytosine ensures complete acetylation.
-
Workup : Ethyl acetate/ether mixtures (1:1) precipitate the product, while sodium bicarbonate neutralizes residual acetic acid.
N1-Alkylation with 3-Chloropropyl Group
The alkylation of N4-acetylcytosine at the N1 position utilizes 1-bromo-3-chloropropane as the electrophilic agent. In a protocol detailed by Woollins and coworkers, N4-acetylcytosine is reacted with 1-bromo-3-chloropropane in DMF under inert conditions. The reaction proceeds at room temperature for 24 hours, driven by the nucleophilic attack of the N1 nitrogen on the brominated carbon of the propane chain. The chloropropyl group is introduced regioselectively, yielding 1-(3-chloropropyl)-N4-acetylcytosine as the primary product.
Reaction conditions :
-
Solvent : DMF enhances reactant solubility and stabilizes intermediates.
-
Molar ratio : A 1.2:1 excess of 1-bromo-3-chloropropane ensures complete conversion.
-
Purification : Column chromatography on silica gel (ethyl acetate/hexane gradient) isolates the product.
Optimization of Reaction Conditions
Temperature and Time Dependencies
Alkylation efficiency is highly temperature-dependent. Elevated temperatures (40–50°C) reduce reaction times to 12 hours but risk byproduct formation via over-alkylation or decomposition. At room temperature, a 24-hour incubation balances yield (65–75%) and purity (>90%).
Solvent and Base Effects
Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are optimal for both acetylation and alkylation. The addition of mild bases (e.g., potassium carbonate) during alkylation deprotonates the N1 position, accelerating the reaction. However, excessive base concentrations promote hydrolysis of the chloropropyl group, necessitating careful stoichiometric control.
Analytical Characterization
Spectroscopic Validation
-
1H NMR : Peaks at δ 8.5 (s, H-5), δ 2.1 (s, acetyl CH3), and δ 3.7 (t, ClCH2) confirm structural integrity.
-
Mass spectrometry : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 217.1 [M+H]+.
-
HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) confirms ≥95% purity.
Thermal Stability
Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset at 180°C, indicating suitability for storage at ambient conditions.
Comparative Analysis with Alternative Methods
| Parameter | N4-Acetylation | N1-Alkylation |
|---|---|---|
| Reagent | Acetic anhydride | 1-Bromo-3-chloropropane |
| Solvent | DMF | DMF |
| Time | 24 hours | 24 hours |
| Yield | 50–60% | 65–75% |
| Purity | >98% | >90% |
Alternative alkylating agents (e.g., 3-chloropropyl iodide) offer faster kinetics but are cost-prohibitive. Similarly, microwave-assisted acetylation reduces time to 2 hours but requires specialized equipment.
Challenges and Limitations
-
Regioselectivity : Competing alkylation at N3 or O2 positions necessitates precise reaction control.
-
Hydrolysis risk : The chloropropyl group is susceptible to hydrolysis in aqueous environments, complicating workup.
-
Scalability : Column purification becomes inefficient at multi-gram scales, prompting exploration of recrystallization alternatives.
Applications and Derivative Synthesis
1-(3-Chloropropyl)-N4-acetylcytosine serves as a precursor for bioactive derivatives:
Q & A
Basic Research Questions
Q. What synthetic routes are reported for 1-(3-chloropropyl)-N4-acetylcytosine, and how can side reactions be minimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 1-position of cytosine derivatives. For example, chloropropyl groups can be introduced via phase-transfer catalysis or alkylation reactions using 3-chloropropyl halides . To minimize side reactions (e.g., over-alkylation), control reaction temperature (55–60°C) and stoichiometry, and employ protecting groups for the N4-acetyl moiety. Purification via flash column chromatography with ethyl acetate/methanol gradients is recommended .
Q. Which spectroscopic techniques are critical for confirming the structure of 1-(3-chloropropyl)-N4-acetylcytosine?
- Methodological Answer :
- IR and FT-Raman Spectroscopy : Identify characteristic peaks for the acetyl group (C=O stretch at ~1650 cm⁻¹) and chloropropyl chain (C-Cl stretch at ~550–750 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns. The 3-chloropropyl chain shows distinct methylene proton signals (δ 1.8–3.5 ppm), while the acetyl group appears as a singlet at ~2.1 ppm (¹H) and ~170 ppm (¹³C) .
- UV-Vis : Monitor λmax near 255 nm (typical for cytosine derivatives) to assess purity .
Q. How can researchers ensure the compound’s stability during storage and experimental use?
- Methodological Answer : Store the compound at -20°C in anhydrous conditions to prevent hydrolysis of the chloropropyl or acetyl groups. Stability assessments should include periodic HPLC-UV checks (C18 columns, acetonitrile/water mobile phase) to detect degradation products like free cytosine or chloropropanol .
Advanced Research Questions
Q. How can computational modeling resolve contradictory spectral data for 1-(3-chloropropyl)-N4-acetylcytosine conformers?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can predict stable conformers and vibrational spectra. Compare computed IR/Raman spectra with experimental data to identify dominant conformers, particularly intramolecular hydrogen-bonded structures . For discrepancies, refine models using solvent effects (PCM) or molecular dynamics simulations.
Q. What strategies are effective for quantifying trace genotoxic impurities (e.g., 3-chloropropyl derivatives) in this compound?
- Methodological Answer : Use LC-MS/MS with a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize ionization (ESI+) and transitions (e.g., m/z 285→143 for N4-acetylcytosine). Validate the method per ICH M7 guidelines, ensuring limits of quantification (LOQ) ≤ 1 ppm .
Q. How does the chloropropyl chain influence the compound’s reactivity in nucleoside analog synthesis?
- Methodological Answer : The 3-chloropropyl group acts as a leaving group in SN2 reactions, enabling cross-coupling with thiols or amines to form prodrugs. Kinetic studies (e.g., varying pH/temperature) can optimize substitution rates. Monitor reactivity via ¹H NMR or HPLC, noting competing hydrolysis pathways in aqueous media .
Q. What experimental designs mitigate challenges in studying the compound’s biological activity (e.g., metabolic instability)?
- Methodological Answer :
- Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify major degradation pathways (e.g., deacetylation by esterases). Stabilize the compound via prodrug strategies (e.g., phosphoramidate modifications) .
- Cellular Uptake Studies : Employ fluorescent tagging (e.g., BODIPY-labeled analogs) and confocal microscopy to track intracellular localization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
